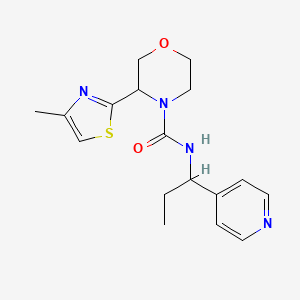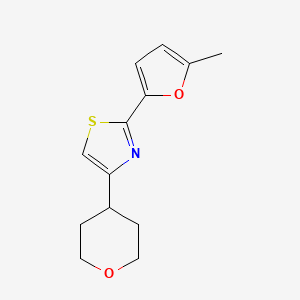![molecular formula C16H17F2NO2S B7633259 4-fluoro-N-[(5-fluoro-2-methylphenyl)methyl]-2-(methylsulfonylmethyl)aniline](/img/structure/B7633259.png)
4-fluoro-N-[(5-fluoro-2-methylphenyl)methyl]-2-(methylsulfonylmethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-[(5-fluoro-2-methylphenyl)methyl]-2-(methylsulfonylmethyl)aniline is a chemical compound that is widely used in scientific research. It is a member of the aniline family of compounds, which are organic chemicals that contain a phenyl group attached to an amino group. This compound is also known by its chemical name, FMMA, and has several important applications in the field of medicinal chemistry.
作用機序
The mechanism of action of FMMA is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Specifically, FMMA has been shown to inhibit the activity of histone deacetylase enzymes, which are involved in the regulation of gene expression. This inhibition can lead to changes in gene expression patterns, which can have important physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of FMMA are still being studied, but it is believed to have several important effects on the body. It has been shown to have anti-inflammatory and anti-cancer properties, and may also have neuroprotective effects. Additionally, FMMA has been shown to have an effect on the immune system, and may be useful in the treatment of autoimmune diseases.
実験室実験の利点と制限
One of the primary advantages of using FMMA in laboratory experiments is its relatively simple synthesis method. Additionally, FMMA has been shown to be a highly selective inhibitor of certain enzymes and receptors, making it a valuable tool for studying the structure and function of these proteins. However, one limitation of using FMMA is that it can be toxic to cells at high concentrations, which can limit its usefulness in certain experiments.
将来の方向性
There are several future directions for research involving FMMA. One area of interest is the development of new drugs based on the structure of FMMA. Additionally, further research is needed to fully understand the mechanism of action of this compound, and to identify other proteins that it may interact with. Finally, the potential use of FMMA in the treatment of autoimmune diseases and other conditions is an area of ongoing research.
合成法
The synthesis of FMMA involves several steps, starting with the reaction of 4-fluoroaniline with 5-fluoro-2-methylbenzyl chloride. This reaction yields a compound that is then treated with methylsulfonyl chloride to form the final product, FMMA. The synthesis of this compound is relatively straightforward and can be accomplished using standard laboratory techniques.
科学的研究の応用
FMMA has several important applications in scientific research, particularly in the field of medicinal chemistry. One of the primary uses of this compound is as a tool for studying the structure and function of proteins. It has been shown to bind to several important proteins, including the histone deacetylase enzyme, which is involved in the regulation of gene expression.
特性
IUPAC Name |
4-fluoro-N-[(5-fluoro-2-methylphenyl)methyl]-2-(methylsulfonylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO2S/c1-11-3-4-14(17)7-12(11)9-19-16-6-5-15(18)8-13(16)10-22(2,20)21/h3-8,19H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZLHKOSLULLPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CNC2=C(C=C(C=C2)F)CS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-[(5-fluoro-2-methylphenyl)methyl]-2-(methylsulfonylmethyl)aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3,6-trifluoro-N-[2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl]benzamide](/img/structure/B7633179.png)
![N-[3-methyl-1-[3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazol-5-yl]butyl]cycloheptene-1-carboxamide](/img/structure/B7633183.png)
![1-but-3-en-2-yl-3-[(2S)-1-hydroxy-3-phenylpropan-2-yl]urea](/img/structure/B7633190.png)
![1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-(2-methoxycyclopentyl)urea](/img/structure/B7633197.png)
![5-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-2-yl]-1,2,4-oxadiazole-3-carboxamide](/img/structure/B7633199.png)


![2-[4-(Cyclohexene-1-carbonyl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B7633212.png)
![1-Cyclopentyl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B7633220.png)

![3-[(dimethylamino)methyl]-N-[[2-(2-methylpropyl)-1,3-thiazol-5-yl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7633234.png)
![4-[2-[(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]ethyl]morpholine](/img/structure/B7633242.png)

